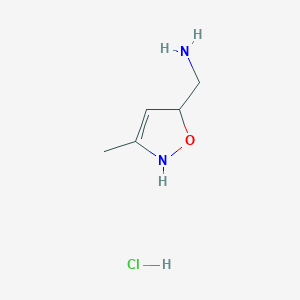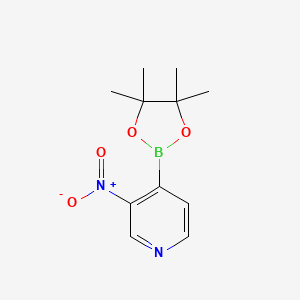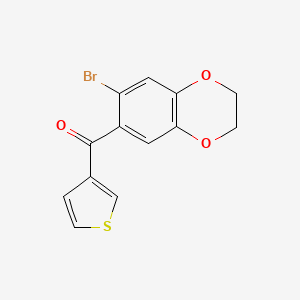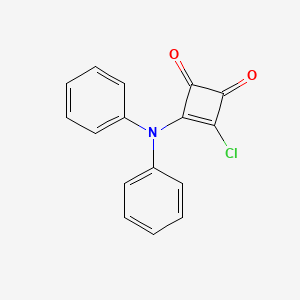
Zinc pivalate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zinc pivalate dihydrate is a coordination compound consisting of zinc ions coordinated with pivalate ligands and water molecules. It is known for its stability and versatility in various chemical reactions. The compound is often used in organic synthesis and as a precursor for other zinc-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc pivalate dihydrate can be synthesized by reacting zinc oxide with pivalic acid in the presence of water. The reaction typically involves heating the mixture to facilitate the formation of the coordination compound. The general reaction is as follows:
ZnO+2PivOH+2H2O→
Properties
Molecular Formula |
C10H22O6Zn |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoate;dihydrate |
InChI |
InChI=1S/2C5H10O2.2H2O.Zn/c2*1-5(2,3)4(6)7;;;/h2*1-3H3,(H,6,7);2*1H2;/q;;;;+2/p-2 |
InChI Key |
KOFRVZCEIFUBDR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].O.O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


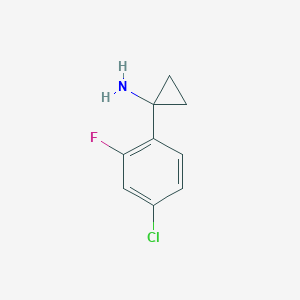
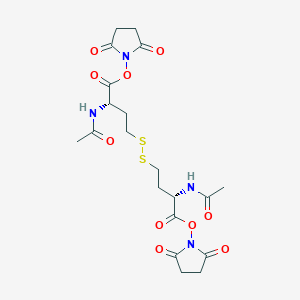
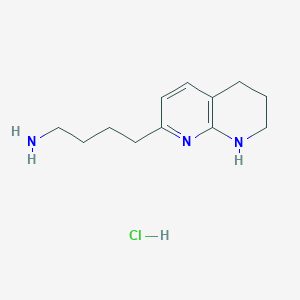
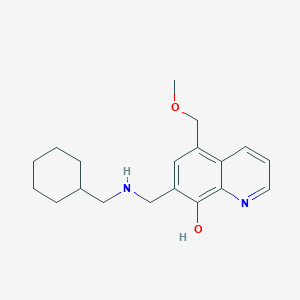
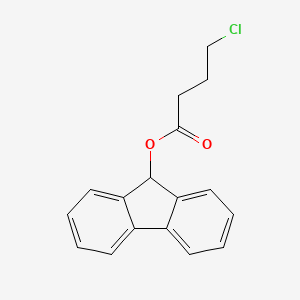
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)

